molecular formula C32H48N4O8 B1234512 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL

17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL

Cat. No.: B1234512
M. Wt: 616.7 g/mol
InChI Key: KUFRQPKVAWMTJO-DCAKUMPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL: is a potent antitumor compound that belongs to the class of benzoquinone ansamycin antibiotics. It is a derivative of geldanamycin, which is known for its ability to inhibit heat shock protein 90 (HSP90). This compound has shown significant potential in cancer therapy due to its ability to interfere with the function of HSP90, a chaperone protein involved in the stabilization and proper folding of many oncogenic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL involves multiple steps, starting from geldanamycinThe reaction conditions typically involve the use of strong acids or bases and organic solvents to facilitate the demethylation and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups attached to the dimethylaminoethylamino moiety .

Scientific Research Applications

Chemistry: In chemistry, 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL is used as a tool to study the function of HSP90 and its role in protein folding and stabilization. It is also used in the synthesis of other derivatives for structure-activity relationship studies .

Biology: In biological research, this compound is used to investigate the cellular pathways involving HSP90 and its client proteins. It helps in understanding the mechanisms of protein homeostasis and the role of chaperone proteins in disease states .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for various cancers, including ovarian, prostate, and lung cancers. Its ability to inhibit HSP90 makes it a promising candidate for targeted cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design of more potent and selective HSP90 inhibitors .

Mechanism of Action

The primary mechanism of action of 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL involves the inhibition of HSP90. By binding to the ATPase site of HSP90, it prevents the proper folding and stabilization of client proteins, leading to their degradation. This disruption of protein homeostasis results in the inhibition of cancer cell growth and proliferation. The molecular targets include various oncogenic proteins such as kinases and transcription factors that rely on HSP90 for stability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced solubility and bioavailability, making it a more effective and versatile HSP90 inhibitor. Its ability to interfere with multiple oncogenic pathways simultaneously provides a broad-spectrum anticancer activity .

Properties

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

IUPAC Name

[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10-,21-16-

InChI Key

KUFRQPKVAWMTJO-DCAKUMPVSA-N

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)/C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.